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Compound of Interest

Compound Name: Montelukast dicyclohexylamine

Cat. No.: B8056610

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various Montelukast

formulations, drawing upon data from multiple clinical studies. Montelukast, a selective and

orally active leukotriene receptor antagonist, is a widely prescribed medication for the chronic

treatment of asthma and the symptomatic relief of allergic rhinitis.[1][2] Ensuring the

therapeutic equivalence between different formulations is paramount for clinical practice. This

document summarizes key pharmacokinetic data, details the experimental methodologies

employed in bioequivalence studies, and visualizes the underlying mechanism of action and

study workflows.

Quantitative Comparison of Pharmacokinetic
Parameters
The bioequivalence of different Montelukast formulations is primarily determined by comparing

their pharmacokinetic profiles. The key parameters assessed are the area under the plasma

concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to

reach maximum plasma concentration (Tmax).[3][4] Regulatory bodies like the U.S. Food and

Drug Administration (FDA) and the European Medicines Agency (EMA) consider two
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formulations to be bioequivalent if the 90% confidence intervals (CIs) for the ratio of the

geometric means of AUC and Cmax fall within the range of 80.00% to 125.00%.[5][6][7]

The following tables summarize the pharmacokinetic data from several bioequivalence studies

comparing various Montelukast formulations.

Table 1: Bioequivalence of 10 mg Montelukast Tablets (Generic vs. Brand)

Study
Refere
nce

Test
Formul
ation

Refere
nce
Formul
ation

N

AUC0-
∞
(ng·h/
mL)

Cmax
(ng/mL
)

Tmax
(h)

90% CI
for
AUC
Ratio

90% CI
for
Cmax
Ratio

Walsh

Medical

Media[3

]

Montelu

kast 10

mg

(Tecnoq

uímicas

S.A.)

Singulai

r® 10

mg

(Merck

Sharp &

Dohme

Ltd.)

24

3284.9

±

1270.0

460.5 ±

170.9
3-4

94.5% -

110.9%

89.0% -

110.4%

Zaid et

al.

(2015)

[5][8]

Bronca

st® 10

mg

Singulai

r® 10

mg

31

111.711

%

(ratio)

112.169

%

(ratio)

-

Within

80-

125%

Within

80-

125%

Sripalak

it et al.

(2010)

[9]

Montek

® 10

mg

Singulai

r® 10

mg

24 - - -

Within

80-

125%

Within

80-

125%

Sripalak

it et al.

(2010)

[9]

Tomont

® 10

mg

Singulai

r® 10

mg

24 - - -

Within

80-

125%

Within

80-

125%

Table 2: Bioequivalence of Different Montelukast Formulations
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Study
Refere
nce

Test
Formul
ation

Refere
nce
Formul
ation

N

AUC0-
∞
(ng·h/
mL)

Cmax
(ng/mL
)

Tmax
(h)

90% CI
for
AUC
Ratio

90% CI
for
Cmax
Ratio

Zhao et

al.

(2023)

[10][11]

Montelu

kast

Sodium

Oral

Soluble

Film

(OSF)

Montelu

kast

Sodium

Chewa

ble

Tablet

(CT)

30

101.51

%

(fasting,

ratio)

104.62

%

(fasting,

ratio)

-

98.11%

-

105.04

%

(fasting)

99.47%

-

110.04

%

(fasting)

Zhao et

al.

(2023)

[10][11]

Montelu

kast

Sodium

Oral

Soluble

Film

(OSF)

Montelu

kast

Sodium

Chewa

ble

Tablet

(CT)

30

96.29%

(fed,

ratio)

90.77%

(fed,

ratio)

-

93.30%

-

99.38%

(fed)

84.32%

-

97.71%

(fed)

Pen-

pragani

a et al.

(2014)

[12]

Sandoz

Montelu

kast 4

mg Oral

Granule

s

Singulai

r® 4 mg

mini

Oral

Granule

s

40
97.6%

(ratio)

92.2%

(ratio)
-

94.14%

-

101.27

%

87.42%

-

97.30%

Lu et al.

(2012)

[13]

4-mg

Oral

Granule

s

4-mg

Chewa

ble

Tablet

- - - 2.0

Within

0.80-

1.25

Within

0.80-

1.25

de

Oliveira

et al.

(2016)

[14]

Generic

5 mg

Chewa

ble

Tablet

Singulai

r® 5 mg

Chewa

ble

Tablet

35

102.522

%

(ratio)

93.490

%

(ratio)

-

Within

80-

125%

Within

80-

125%

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://atm.amegroups.org/article/view/108859/html
https://cdn.amegroups.cn/journals/amepc/files/journals/16/articles/108859/public/108859-PB8-1059-R2.pdf
https://atm.amegroups.org/article/view/108859/html
https://cdn.amegroups.cn/journals/amepc/files/journals/16/articles/108859/public/108859-PB8-1059-R2.pdf
https://pubmed.ncbi.nlm.nih.gov/25250173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2913109/
https://aaai-asbai.org.br/imageBank/pdf/en_v7n1a11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8056610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The methodologies employed in bioequivalence studies of Montelukast are standardized to

ensure the reliability of the results. The following provides a general overview of the typical

experimental protocol.

Study Design
Most bioequivalence studies for Montelukast utilize a randomized, single-dose, two-period, two-

sequence, crossover design.[3][9] This design involves each healthy volunteer receiving both

the test and reference formulations in a randomized order, separated by a washout period of at

least one week to ensure the complete elimination of the drug from the body before the next

administration.[3][5] Studies are typically conducted under fasting conditions, although some

studies also investigate the effect of food on drug absorption.[6][10]

Subject Population
The studies are generally conducted in healthy adult volunteers, with specific inclusion and

exclusion criteria to minimize variability.[12][15] The number of subjects is determined based on

statistical power calculations to ensure the study can detect significant differences if they exist.

Dosing and Blood Sampling
A single oral dose of the Montelukast formulation is administered to the subjects. Blood

samples are collected at predetermined time points before and after drug administration,

typically over a 24-hour period.[3] Plasma is then separated from the blood samples and stored

frozen until analysis.

Analytical Method
The concentration of Montelukast in the plasma samples is determined using a validated high-

performance liquid chromatography (HPLC) method with fluorescence or tandem mass

spectrometry (MS/MS) detection.[3][5][14] These methods are validated for linearity, accuracy,

precision, and specificity to ensure reliable quantification of the drug.[15]

Pharmacokinetic and Statistical Analysis
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Pharmacokinetic parameters, including AUC and Cmax, are calculated from the plasma

concentration-time data using non-compartmental methods.[4][12] Statistical analysis, typically

an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic

parameters to determine the 90% confidence intervals for the ratio of the test and reference

products.[4]

Visualizing the Science: Diagrams
To better understand the context of these bioequivalence studies, the following diagrams

illustrate Montelukast's mechanism of action and the typical workflow of a bioequivalence

study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]

2. droracle.ai [droracle.ai]

3. walshmedicalmedia.com [walshmedicalmedia.com]

4. pjps.pk [pjps.pk]

5. Interchangeability and comparative effectiveness between generic and brand montelukast
immediate release tablets after a single oral administration in healthy volunteers - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. fda.gov [fda.gov]

7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

8. researchgate.net [researchgate.net]

9. Bioequivalence study of two generic formulations of 10 mg montelukast tablets in healthy
Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Pharmacokinetics and bioequivalence study of montelukast sodium oral soluble film and
chewable tablet in healthy Chinese volunteers: randomized trials under fasting and fed
conditions - Zhu - Annals of Translational Medicine [atm.amegroups.org]

11. cdn.amegroups.cn [cdn.amegroups.cn]

12. Bioequivalence of two formulations of montelukast sodium 4 mg oral granules in healthy
adults - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Bioequivalence of the 4-mg Oral Granules and Chewable Tablet Formulations of
Montelukast - PMC [pmc.ncbi.nlm.nih.gov]

14. aaai-asbai.org.br [aaai-asbai.org.br]

15. scispace.com [scispace.com]

To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of
Montelukast Formulations]. BenchChem, [2026]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8056610?utm_src=pdf-custom-synthesis#bc-rfq
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020829s051_020830s052_021409s028lbl.pdf
https://www.droracle.ai/articles/351477/what-is-the-indication-and-mechanism-of-action-of
https://www.walshmedicalmedia.com/open-access/bioequivalence-study-of-two-mg-montelukast-immediaterelease-tablets-formulations-a-randomized-singledose-openlabel-two-periods-crossover-study-jbb.1000186.pdf
https://www.pjps.pk/uploads/pdfs/CD-PJPS-26-2-13/Paper-5.pdf
https://pubmed.ncbi.nlm.nih.gov/26561521/
https://pubmed.ncbi.nlm.nih.gov/26561521/
https://pubmed.ncbi.nlm.nih.gov/26561521/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.geneesmiddeleninformatiebank.nl/pars/h125391.pdf
https://www.researchgate.net/publication/283728199_Interchangeability_and_comparative_effectiveness_between_generic_and_brand_montelukast_immediate_release_tablets_after_a_single_oral_administration_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/20860917/
https://pubmed.ncbi.nlm.nih.gov/20860917/
https://atm.amegroups.org/article/view/108859/html
https://atm.amegroups.org/article/view/108859/html
https://atm.amegroups.org/article/view/108859/html
https://cdn.amegroups.cn/journals/amepc/files/journals/16/articles/108859/public/108859-PB8-1059-R2.pdf
https://pubmed.ncbi.nlm.nih.gov/25250173/
https://pubmed.ncbi.nlm.nih.gov/25250173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2913109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2913109/
https://aaai-asbai.org.br/imageBank/pdf/en_v7n1a11.pdf
https://scispace.com/pdf/investigation-of-the-bioequivalence-of-montelukast-chewable-35gp29kdxb.pdf
https://www.benchchem.com/product/b8056610/docs#a-comparative-guide-to-the-bioequivalence-of-montelukast-formulations
https://www.benchchem.com/product/b8056610/docs#a-comparative-guide-to-the-bioequivalence-of-montelukast-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8056610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8056610/docs#a-comparative-guide-to-the-
bioequivalence-of-montelukast-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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